2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-
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Overview
Description
2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- is a chemical compound with the molecular formula C9H17N. It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- involves several steps. One common method includes the reaction of propargylamine with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine: Similar in structure but lacks the phenyl group.
N,N-Diisopropylamine: Similar in having the diisopropylamine group but lacks the propynyl group.
Uniqueness
2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- is unique due to the presence of both the propynyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
90733-18-9 |
---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
3-phenyl-N,N-di(propan-2-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C15H21N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,13-14H,12H2,1-4H3 |
InChI Key |
ZMJKSSYMVWEDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC#CC1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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